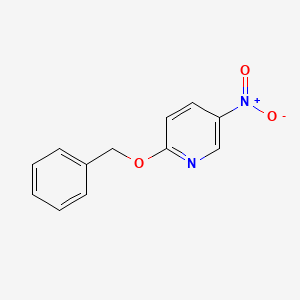

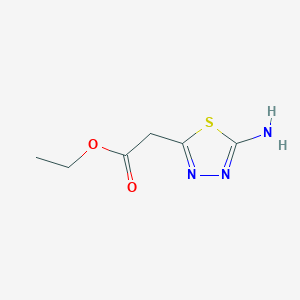

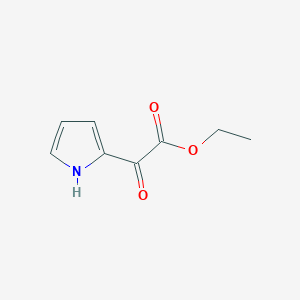

2-(苄氨基)-3-(1H-咪唑-5-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol involves complex chemical reactions. For instance, compounds with a structural framework involving benzylamino and imidazolyl groups have been synthesized through reactions that typically include the use of reagents like triethylamine (TEA) in ethanol under reflux conditions (Azimi, Tahazadeh, & Kamari, 2014). Another approach involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, leading to compounds with imidazolyl and triazolone structures, showcasing the diversity in synthetic routes for these compounds (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is often determined using a combination of spectroscopic techniques and X-ray crystallography. DFT calculations and structural analyses through methods like UV-vis, IR, NMR, and mass spectrometry play a crucial role in elucidating the molecular framework and electronic structure of these compounds (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound often include interactions with other organic molecules, leading to a wide range of derivatives with varying biological and chemical properties. The reactivity of the imidazole ring, especially in relation to its nitrogen atoms, plays a significant role in these chemical transformations, resulting in compounds that exhibit diverse antimicrobial activities (Demirayak, Benkli, & Guven, 2000).

科学研究应用

抗癌应用

- 抗癌药的合成:由 2-(苄氨基)-3-(1H-咪唑-5-基)丙醇衍生物合成的化合物已被研究为潜在的抗癌药。例如,带有恶二唑核的苯并咪唑在各种细胞系中显示出显着的体外抗癌活性,表明它们作为抗癌药物开发的先导化合物的潜力 (Rashid, Husain, & Mishra, 2012)。

抗真菌应用

抗真菌活性

2-(苄氨基)-3-(1H-咪唑-5-基)丙醇的各种衍生物已被合成并评估其抗真菌特性。例如,用异恶唑和二氢异恶唑部分合成的化合物对白色念珠菌、近平滑念珠菌和烟曲霉菌表现出显着的抗真菌活性 (Chevreuil 等人,2007)。

三唑衍生物的合成

2-(苄氨基)-3-(1H-咪唑-5-基)丙醇的三唑衍生物的研究揭示了显着的抗真菌活性。这包括它们对各种念珠菌菌株的疗效,一些衍生物显示出比标准抗真菌药物更高的疗效 (Tang 等人,2013)。

其他应用

多效伴侣发现

一种衍生自 2-(苄氨基)-3-(1H-咪唑-5-基)丙醇的化合物表现出广泛的生物活性,包括抗朊病毒、抗癌和抗流感病毒作用。这突出了其作为多种治疗应用的多效先导化合物的潜力 (Yamashita 等人,2020)。

α2-肾上腺素能激动剂

2-(芳基氨基)咪唑的衍生物已显示出作为 α2-肾上腺素能激动剂的潜力。包括衍生自 2-(苄氨基)-3-(1H-咪唑-5-基)丙醇在内的这一类化合物可能有助于降低血压和眼压 (Munk 等人,1997)。

属性

IUPAC Name |

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSAGVGSZLEXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328899 |

Source

|

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

CAS RN |

339207-77-1 |

Source

|

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)